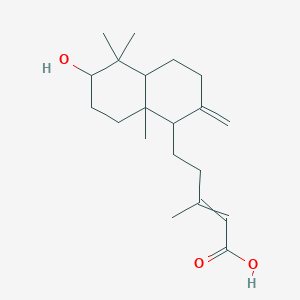
(2Z)-5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alepterolic acid is a natural diterpenoid compound isolated from the fern Aleuritopteris argentea (S. G. Gmél.) Fée. This fern has been traditionally used in Chinese folk medicine for its potential medicinal properties, including the regulation of menstruation and cancer prevention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alepterolic acid can be synthesized through esterification and click chemistry reactions. The process involves the combination of alepterolic acid with 1,2,3-triazole derivatives. The reactions are typically carried out under conventional conditions, yielding products in good yields (72 to 97 percent) .
Industrial Production Methods: Industrial production of alepterolic acid derivatives involves the reaction of alepterolic acid with various primary or secondary amines under the influence of a condensing agent. This method allows for the efficient separation and purification of the desired derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Alepterolic acid undergoes several types of chemical reactions, including esterification, click chemistry, and amide formation.
Common Reagents and Conditions:
Esterification: Involves the reaction of alepterolic acid with alcohols in the presence of an acid catalyst.
Click Chemistry: Utilizes copper (I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides.
Amide Formation: Involves the reaction of alepterolic acid with primary or secondary amines using a condensing agent
Major Products: The major products formed from these reactions include various derivatives of alepterolic acid, such as 1,2,3-triazole derivatives and amide derivatives .
Applications De Recherche Scientifique
Alepterolic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its potential anticancer properties, particularly against cervical cancer cell lines.
Medicine: Investigated for its potential use in regulating menstruation and preventing cancer.
Industry: Utilized in the synthesis of functional materials, pesticides, and medicines
Mécanisme D'action
The mechanism of action of alepterolic acid involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. For example, certain derivatives of alepterolic acid have been shown to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential and altering the expression of apoptosis-associated proteins. This includes the release of cytochrome c and activation of caspases-3 and caspases-9 .
Comparaison Avec Des Composés Similaires
Oleanolic Acid: Another natural triterpenoid with similar anticancer properties.
Lupeol: A pentacyclic triterpenoid known for its anti-inflammatory and anticancer activities.
Betulinic Acid: A triterpenoid with potential anticancer and anti-HIV properties
Uniqueness of Alepterolic Acid: Alepterolic acid is unique due to its specific structural features and its ability to form a wide range of derivatives through click chemistry and esterification reactions. These derivatives have shown significant potential in various biological applications, particularly in cancer research .
Propriétés
IUPAC Name |
5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-13(12-18(22)23)6-8-15-14(2)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h12,15-17,21H,2,6-11H2,1,3-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWOKEZJIRLIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
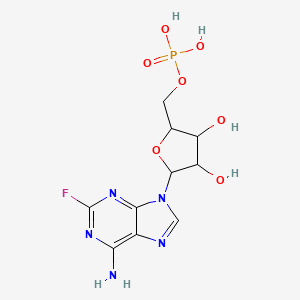
![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
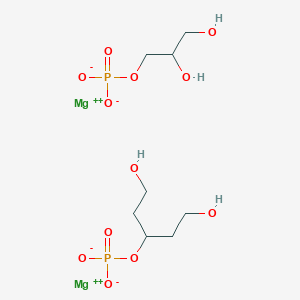
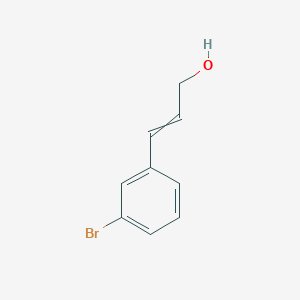
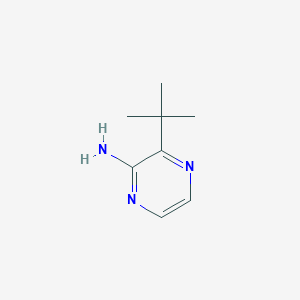
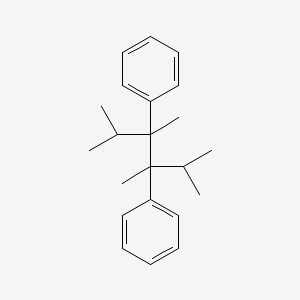
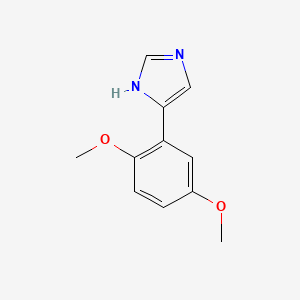

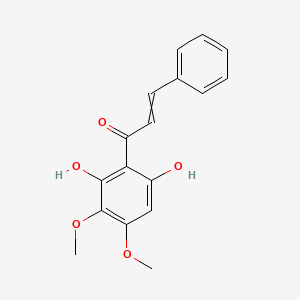
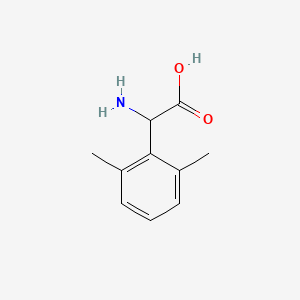
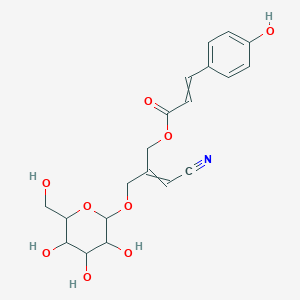
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
